Cannabiorcol
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Overview
Description
Cannabiorcol is a phytocannabinoid found in the Cannabis sativa plant. It is structurally similar to other cannabinoids but has unique properties that make it a subject of interest in scientific research. Unlike tetrahydrocannabinol (THC), this compound is non-psychoactive, meaning it does not produce the “high” associated with cannabis use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabiorcol can be synthesized through various chemical reactions. One common method involves the decarboxylation of cannabigerolic acid (CBGA), a precursor to many cannabinoids. This process typically requires heating the compound to a specific temperature to remove a carboxyl group, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often extracted from Cannabis sativa using solvents like ethanol or supercritical carbon dioxide. The extracted compound is then purified through chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Cannabiorcol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and halogenated compounds .
Scientific Research Applications
Cannabiorcol has a wide range of applications in scientific research:
Mechanism of Action
Cannabiorcol exerts its effects by interacting with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. It acts as an agonist at these receptors, modulating neurotransmitter release and influencing various physiological processes such as pain sensation, inflammation, and immune response .
Comparison with Similar Compounds
Cannabinol (CBN): Another non-psychoactive cannabinoid with similar anti-inflammatory properties.
Cannabidiol (CBD): Known for its wide range of therapeutic effects, including anti-anxiety and anti-seizure properties.
Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, differing significantly in its psychoactive effects.
Uniqueness: Cannabiorcol is unique due to its specific interaction with cannabinoid receptors and its non-psychoactive nature. Unlike THC, it does not produce a “high,” making it a safer option for therapeutic use .
Properties
CAS No. |
19825-73-1 |
---|---|
Molecular Formula |
C₁₇H₁₈O₂ |
Molecular Weight |
254.32 |
Synonyms |
3,6,6,9-Tetramethyl-6H-dibenzo[b,d]pyran-1-ol |
Origin of Product |
United States |
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